molecular formula C16H18N4S B2465075 N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline CAS No. 477865-91-1

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline

Cat. No.: B2465075
CAS No.: 477865-91-1
M. Wt: 298.41
InChI Key: MJBRLEUIGJWPOT-MDZDMXLPSA-N
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Description

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline is a complex organic compound featuring a triazine ring, a vinyl group, and an allylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline typically involves multiple steps, including the formation of the triazine ring, introduction of the allylsulfanyl group, and subsequent vinylation and aniline substitution. Common synthetic routes may involve:

    Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Allylsulfanyl Group: This step may involve nucleophilic substitution reactions using allyl sulfide reagents.

    Aniline Substitution: The final step involves the substitution of aniline onto the triazine ring, which can be facilitated by various coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The triazine ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The allylsulfanyl group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of protein function. The triazine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Vinyl Sulfones: Compounds with similar vinyl and sulfone groups.

    Triazine Derivatives: Compounds with similar triazine ring structures.

    Allyl Derivatives: Compounds with similar allyl substituents.

Uniqueness

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline is unique due to the combination of its triazine ring, vinyl group, and allylsulfanyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-4-11-21-16-18-15(13(3)19-20-16)9-10-17-14-7-5-12(2)6-8-14/h4-10,17H,1,11H2,2-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBRLEUIGJWPOT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC2=C(N=NC(=N2)SCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C2=C(N=NC(=N2)SCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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